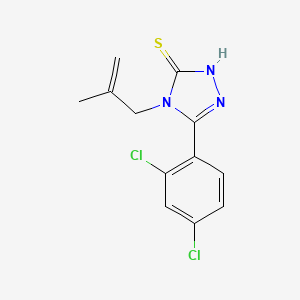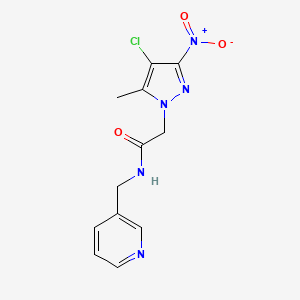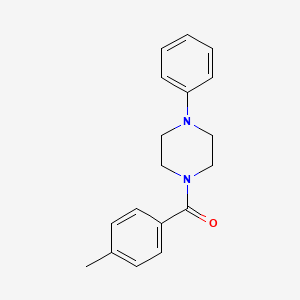![molecular formula C18H21NO3 B5654147 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol is a compound that has garnered interest in the field of organic chemistry due to its complex structure and potential applications. It belongs to a class of compounds that include isoquinolines, which are known for their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves multistep processes, typically starting from simpler molecules. For instance, cyclization reactions of related compounds, like the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, involve complex transformations including chlorination and treatment with ammonia (Ando, Tokoroyama, & Kubota, 1974).
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray diffractometric analysis. This method has been used to determine the absolute configurations of optical antipodes of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline (Mondeshka et al., 1992).
Chemical Reactions and Properties
Isoquinolines, including those similar to the compound , undergo various chemical reactions. These reactions can include oxidative coupling and cyclization, leading to the formation of unique structural motifs (Kametani, Fukumoto, Kawatzu, & Fujihara, 1970).
Physical Properties Analysis
The physical properties of isoquinoline derivatives can be characterized using different spectroscopic methods. For instance, the crystal and molecular structures of dihydroisoquinolines have been analyzed to understand their tautomeric forms and physical state (Davydov et al., 1993).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their unique structural features. For example, the electrochemical oxidation of aromatic ethers, including 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, can lead to various products, demonstrating the complexity of their chemical behavior (Carmody, Sainsbury, & Newton, 1980).
properties
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17-9-14-7-8-19(12-15(14)10-18(17)22-2)11-13-3-5-16(20)6-4-13/h3-6,9-10,20H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXLAXXEQBQLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)
![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5654075.png)
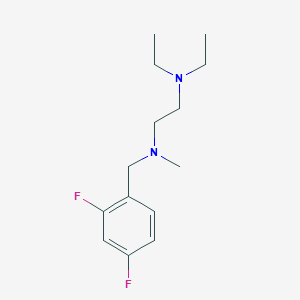
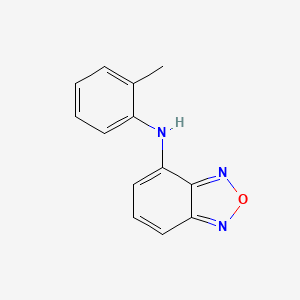
![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)
![1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)
![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B5654115.png)
![1-{2-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5654119.png)

